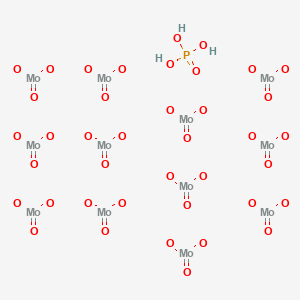
INDIUM FLUORIDE TRIHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium fluoride trihydrate, with the chemical formula InF₃·3H₂O, is an inorganic compound that appears as a white solid. It is a hydrated form of indium(III) fluoride and is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Indium Fluoride Trihydrate, also known as Indium (III) Fluoride, primarily targets aldehydes . Aldehydes are organic compounds that play a crucial role in numerous biochemical processes.
Mode of Action
This compound interacts with its targets by catalyzing the addition of trimethylsilyl cyanide (TMSCN) to aldehydes . This interaction results in the formation of cyanohydrins , which are organic compounds with a hydroxyl group and a nitrile group attached to the same carbon atom.
Pharmacokinetics
The compound’s solubility in water suggests that it may be absorbed and distributed in the body through the circulatory system
Result of Action
The primary result of this compound’s action is the formation of cyanohydrins from aldehydes . Cyanohydrins are versatile compounds that can undergo further reactions to produce a variety of other organic compounds. Therefore, the action of this compound can potentially influence a wide range of biochemical processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that the compound’s action, efficacy, and stability may be affected by the hydration level of the environment. Additionally, the compound’s reactivity with aldehydes suggests that the presence and concentration of these targets in the environment can also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Indium Fluoride Trihydrate is known to promote chemoselective addition of trimethylsilyl cyanide (TMSCN) to aldehydes, forming respective cyanohydrins
Cellular Effects
Fluoride ions are known to have varying effects on cells depending upon cell type and concentration . At low concentration, it causes cell proliferation (anabolic effects) and inhibits at higher concentration .
Molecular Mechanism
It is known to catalyze the addition of trimethylsilyl cyanide (TMSCN) to aldehydes to form cyanohydrins
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It is known that exposure of pregnant animals to indium complexes can cause varied manifestations at different doses, especially at higher doses .
Metabolic Pathways
Fluoride is known to act on different metabolic activities of mitochondria, altering energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium fluoride trihydrate can be synthesized by reacting indium(III) oxide (In₂O₃) with hydrogen fluoride (HF) or hydrofluoric acid (HF). The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar reactions but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Indium fluoride trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions.
Substitution: Reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Higher oxidation state compounds of indium.
Reduction: Lower oxidation state compounds of indium.
Substitution: Compounds where fluoride ions are replaced by other halides.
Scientific Research Applications
Indium fluoride trihydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indium fluoride trihydrate can be compared with other similar compounds such as:
- Indium(III) chloride (InCl₃)
- Indium(III) bromide (InBr₃)
- Indium(III) iodide (InI₃)
- Aluminum fluoride (AlF₃)
- Gallium(III) fluoride (GaF₃)
- Thallium(I) fluoride (TlF)
Uniqueness: this compound is unique due to its hydrated form, which imparts specific properties such as solubility and reactivity that differ from its anhydrous counterparts .
Properties
CAS No. |
14166-78-0 |
|---|---|
Molecular Formula |
F3H2InO |
Molecular Weight |
189.829 g/mol |
IUPAC Name |
trifluoroindigane;hydrate |
InChI |
InChI=1S/3FH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI Key |
HZFRUPBDUZUBFH-UHFFFAOYSA-K |
Canonical SMILES |
O.F[In](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol](/img/structure/B1143595.png)
![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)




